molecular formula C8H10Cl3GeN B14271548 N,N-Dimethyl-4-(trichlorogermyl)aniline CAS No. 138343-03-0

N,N-Dimethyl-4-(trichlorogermyl)aniline

Cat. No.: B14271548
CAS No.: 138343-03-0
M. Wt: 299.2 g/mol
InChI Key: SUIMIRHEVWKBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(trichlorogermyl)aniline: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a trichlorogermyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trichlorogermyl)aniline typically involves the reaction of N,N-Dimethylaniline with a suitable germanium reagent. One common method is the reaction of N,N-Dimethylaniline with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(trichlorogermyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functionalities.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Various reduced germanium-containing derivatives.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

N,N-Dimethyl-4-(trichlorogermyl)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(trichlorogermyl)aniline involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trichlorogermyl group can engage in coordination with metal centers. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Lacks the trichlorogermyl group, making it less versatile in certain applications.

    N,N-Dimethyl-4-(trimethylsilyl)aniline: Contains a trimethylsilyl group instead of a trichlorogermyl group, leading to different chemical properties and reactivity.

Uniqueness: N,N-Dimethyl-4-(trichlorogermyl)aniline is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the dimethylamino and trichlorogermyl groups makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

138343-03-0

Molecular Formula

C8H10Cl3GeN

Molecular Weight

299.2 g/mol

IUPAC Name

N,N-dimethyl-4-trichlorogermylaniline

InChI

InChI=1S/C8H10Cl3GeN/c1-13(2)8-5-3-7(4-6-8)12(9,10)11/h3-6H,1-2H3

InChI Key

SUIMIRHEVWKBRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.